STING agonist-29
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Overview
Description
STING agonist-29: is a compound that activates the stimulator of interferon genes (STING) pathway, which is an innate immune activating cascade. This pathway is triggered by cytosolic DNA and potentiates a variety of inflammatory responses mediated primarily by type I interferons . STING agonists, including this compound, are being explored for their potential in enhancing cancer immunotherapy by improving tumor control and overcoming resistance to existing treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-29 involves a series of chemical reactions that typically include the formation of cyclic dinucleotides. One common method involves the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The synthetic route may involve the use of chloroform to dissolve materials, followed by evaporation under reduced pressure in a water bath to form a uniform film .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing delivery mechanisms and improving the pharmacological properties of the compound. Lipid nanoparticles have shown promise in maintaining size stability and enhancing cytotoxicity against tumor cells .
Chemical Reactions Analysis
Types of Reactions: STING agonist-29 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various intermediates and final compounds that retain the STING-activating properties. These products are characterized by their ability to activate the STING pathway and induce the production of type I interferons and other cytokines .
Scientific Research Applications
Chemistry: In chemistry, STING agonist-29 is used to study the activation of the STING pathway and its effects on various chemical reactions. Researchers explore its potential to enhance the efficacy of other chemical agents and its role in modulating immune responses .
Biology: In biology, this compound is used to investigate the innate immune response and its role in fighting infections and cancer. It is studied for its ability to activate dendritic cells, macrophages, and other immune cells .
Medicine: In medicine, this compound is being explored as a potential cancer immunotherapy agent. It has shown promise in preclinical studies for enhancing the effects of immune checkpoint inhibitors and radiation therapy . Clinical trials are ongoing to determine its efficacy and safety in cancer patients .
Industry: In industry, this compound is being developed for use in various therapeutic applications. Its potential to improve the delivery and stability of other therapeutic agents makes it a valuable compound for pharmaceutical development .
Mechanism of Action
STING agonist-29 activates the STING pathway by binding to the STING protein, which is localized on the endoplasmic reticulum. Upon binding, STING oligomerizes and recruits TANK-binding kinase 1 (TBK1), leading to the activation of transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor kappa B (NF-κB) . This activation results in the production of type I interferons and pro-inflammatory cytokines, which enhance the immune response against tumors .
Comparison with Similar Compounds
Cyclic GMP-AMP (cGAMP): A naturally occurring STING agonist that activates the STING pathway by binding to the STING protein.
diABZI: A synthetic STING agonist that enhances the cytotoxicity of T cells towards cancer cells.
Benzo[b]thiophene-2-carboxamide derivatives: Potential STING agonists designed by introducing different substituents on the benzo[b]thiophene ring.
Uniqueness of STING Agonist-29: this compound is unique in its ability to enhance the activation of the STING pathway and improve the efficacy of cancer immunotherapy. Its potential to be delivered using lipid nanoparticles and its promising results in preclinical studies make it a valuable compound for further research and development .
Properties
Molecular Formula |
C38H44N14O6 |
---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(1,5-dimethylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C38H44N14O6/c1-22-16-28(46-48(22)3)35(55)44-37-42-26-18-24(32(39)53)20-30(58-13-7-8-50-11-14-57-15-12-50)31(26)51(37)9-5-6-10-52-34-27(19-25(21-41-34)33(40)54)43-38(52)45-36(56)29-17-23(2)49(4)47-29/h5-6,16-21H,7-15H2,1-4H3,(H2,39,53)(H2,40,54)(H,42,44,55)(H,43,45,56)/b6-5+ |
InChI Key |
VUAFTUKWNPVADA-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=NN(C(=C6)C)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=NN(C(=C6)C)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Origin of Product |
United States |
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